10-Nonadecenoic Acid

Description

Contextualization within Monounsaturated Fatty Acid Research

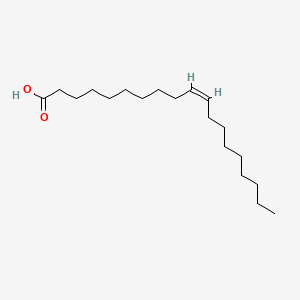

Monounsaturated fatty acids (MUFAs) are characterized by the presence of a single double bond in their aliphatic chain. This structural feature influences their physical properties and biological functions. cis-10-Nonadecenoic acid is specifically a C19:1 monounsaturated fatty acid, indicating a 19-carbon chain with one double bond. lipidmaps.orgcaymanchem.com The "cis-10" designation specifies that the double bond is located between the 10th and 11th carbon atoms and that the adjacent hydrogen atoms are on the same side of the carbon chain, resulting in a bend in the molecule. biosave.commtoz-biolabs.com This configuration is crucial for its biological interactions and properties. While even-chain MUFAs like oleic acid (C18:1) are abundant in nature, cis-10-Nonadecenoic acid's odd-numbered carbon chain makes it a less common but scientifically intriguing lipid. wikipedia.org

| Identifier | Value |

|---|---|

| Systematic Name | (10Z)-nonadecenoic acid caymanchem.com |

| Common Synonyms | FA 19:1, Nonadeca-10(Z)-enoic Acid caymanchem.com |

| Molecular Formula | C₁₉H₃₆O₂ caymanchem.com |

| Molecular Weight | 296.5 g/mol caymanchem.com |

| CAS Number | 73033-09-7 caymanchem.com |

Significance of Odd-Chain Fatty Acids in Biological Systems

Odd-chain fatty acids (OCFAs) are fatty acids containing an odd number of carbon atoms. wikipedia.org Their biosynthesis and metabolism differ fundamentally from their even-chained counterparts. The synthesis of most fatty acids begins with the two-carbon molecule acetyl-CoA. wikipedia.org However, the biosynthesis of OCFAs is initiated by a three-carbon precursor, propionyl-CoA. frontiersin.orgnih.gov This propionyl-CoA primer is then elongated by the addition of two-carbon units from malonyl-CoA, resulting in a fatty acid with an odd number of carbons. frontiersin.org

The metabolic breakdown of OCFAs through β-oxidation also has a unique endpoint. While the oxidation of even-chain fatty acids yields only acetyl-CoA molecules, the final cycle of β-oxidation of an odd-chain fatty acid produces one molecule of acetyl-CoA and one molecule of propionyl-CoA. mdpi.comnih.gov This propionyl-CoA can be converted into succinyl-CoA, which is an intermediate of the tricarboxylic acid (TCA) cycle. mdpi.comacs.org This metabolic link allows odd-chain fatty acids to serve as minor precursors for gluconeogenesis, the process of synthesizing glucose. wikipedia.org

cis-10-Nonadecenoic acid, as an OCFA, possesses potential biological activities that are a subject of current research. Studies have explored its role in cellular processes and its potential as a therapeutic agent.

| Area of Research | Observed Effect | Source Organism/Context |

|---|---|---|

| Cancer Stemness | Suppressed colorectal cancer spheroid formation and downregulated stem cell markers (ALDH1, CD44, CD133). nih.govnih.gov | Isolated from an endolichenic fungus (EL001668). nih.govnih.gov |

| Antitumor Activity | Inhibited proliferation of human leukemia (HL-60) cells. lipidmaps.orgcaymanchem.com | Investigated as a long-chain fatty acid from spores of Ganoderma lucidum. lipidmaps.orgcaymanchem.com |

| Immunomodulation | Prevented LPS-induced tumor necrosis factor production from mouse macrophages. lipidmaps.orgcaymanchem.com | In vitro study. lipidmaps.orgcaymanchem.com |

| Molecular Interaction | Shown to inhibit the DNA binding activity of the p53 tumor suppressor protein. lipidmaps.orgcaymanchem.com | In vitro study. lipidmaps.orgcaymanchem.com |

Historical Perspectives in Chemical and Biological Investigations of Nonadecenoic Acids

Historically, odd-chain fatty acids were largely considered to be of minor physiological significance in humans compared to their more abundant even-chain counterparts. nih.gov For many years, particularly since the development of gas chromatography in the mid-20th century, odd-chain saturated fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) were primarily utilized as internal standards for the quantification of other fatty acids. nih.gov Their perceived low concentrations in human plasma and tissues contributed to the view that they played a minimal role in metabolism. nih.gov

The investigation of specific nonadecenoic acids (C19) has been less extensive than that of shorter odd-chain fatty acids. The saturated form, nonadecylic acid (C19:0), has been identified in some fats, vegetable oils, and microorganisms. wikipedia.orgnih.gov However, recent scientific inquiry has shifted this perspective. There is a growing interest in the unique biological activities of OCFAs, driven by findings that link them to various physiological and pathological processes. The discovery that cis-10-Nonadecenoic acid, isolated from natural sources like endolichenic fungi, can exert potent biological effects such as the suppression of colorectal cancer stemness, exemplifies this modern re-evaluation. nih.govnih.gov This marks a significant evolution from viewing these molecules as mere metabolic curiosities to recognizing them as potentially valuable bioactive compounds.

Properties

CAS No. |

67228-95-9 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

nonadec-10-enoic acid |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21) |

InChI Key |

BBOWBNGUEWHNQZ-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCC(=O)O |

Other CAS No. |

73033-09-7 |

physical_description |

Solid |

Pictograms |

Irritant |

Origin of Product |

United States |

Natural Occurrence and Ecological Distribution of Cis 10 Nonadecenoic Acid

Presence in Plant Lipids

Current scientific literature on the fatty acid composition of Ximenia americana L. seed oil does not report the presence of cis-10-Nonadecenoic acid. Extensive analyses have identified a variety of other fatty acids, with oleic acid being the most predominant.

| Fatty Acid | Percentage (%) |

|---|---|

| Oleic acid | Data not available |

| Linoleic acid | Data not available |

| Stearic acid | Data not available |

| Palmitic acid | Data not available |

| Ximenynic acid | Data not available |

| Arachidic acid | Data not available |

| Eicosenoic acid | Data not available |

| Behenic acid | Data not available |

| Lignoceric acid | Data not available |

Research on the phytochemical composition of Dodonaea angustifolia leaf extracts has identified the presence of cis-10-Nonadecenoic acid in its methyl ester form. A study utilizing gas chromatography-mass spectrometry (GC-MS) on a methanolic extract of the leaves detected this compound.

| Compound | Presence |

|---|---|

| cis-10-Nonadecenoic acid, methyl ester | Identified |

Studies on the fatty acid composition of Red Monkey Kola (Cola millenii) have revealed the presence of cis-10-Nonadecenoic acid in both the fruit and the bark. The concentration of this fatty acid is notably higher in the bark compared to the fruit. nih.govotago.ac.nz

| Plant Part | Percentage of cis-10-Nonadecenoic Acid (%) |

|---|---|

| Fruit | 0.183 nih.govotago.ac.nz |

| Bark | 8.946 nih.govotago.ac.nz |

Occurrence in Animal Lipids

Analysis of the fatty acid composition of suet oil, which is derived from the fat of cattle or sheep, has identified cis-10-Nonadecenoic acid as one of its components. A gas chromatography/electron ionization-quadrupole mass spectrometry (GC–EI-qMS) analysis identified its methyl ester derivative.

| Compound | Presence |

|---|---|

| cis-10-Nonadecenoic acid, methyl ester | Identified |

Extensive research on the fatty acid profile of the yellow mealworm, Tenebrio molitor, has not identified the presence of cis-10-Nonadecenoic acid. The lipid composition of this insect is well-documented and consists primarily of other common saturated and unsaturated fatty acids.

| Fatty Acid | Presence |

|---|---|

| Oleic acid | Present |

| Linoleic acid | Present |

| Palmitic acid | Present |

| Stearic acid | Present |

Identification in Microbial Biomass

The presence of cis-10-nonadecenoic acid has been investigated across different microbial domains. While it is not a universally common fatty acid, its detection in select species highlights its specific metabolic roles and potential as a chemotaxonomic marker.

Comprehensive analyses of the fatty acid profiles of the microalgae Chlorella vulgaris, Scenedesmus obliquus, and Chlorella pyrenoidosa have been conducted in numerous studies. These studies reveal a predominance of fatty acids with 16 and 18 carbon atoms, such as palmitic acid, oleic acid, linoleic acid, and α-linolenic acid.

Despite detailed lipid profiling in these species, the presence of cis-10-nonadecenoic acid has not been reported. The typical fatty acid composition of these microalgae, as documented in scientific literature, does not include C19:1 fatty acids as either major or minor components. This suggests that if cis-10-nonadecenoic acid is present in these organisms, it is likely in trace amounts that are below the detection limits of standard analytical techniques.

However, it is noteworthy that "10-Nonadecenoic acid" has been identified in a related species, Chlorella fusca. This finding indicates that the metabolic pathways for the synthesis of C19 fatty acids may exist within the Chlorella genus, although its expression appears to be species-specific.

Table 1: Predominant Fatty Acids in Selected Microalgae Species

| Fatty Acid | Chlorella vulgaris | Scenedesmus obliquus | Chlorella pyrenoidosa |

|---|---|---|---|

| Palmitic acid (C16:0) | ✓ | ✓ | ✓ |

| Oleic acid (C18:1) | ✓ | ✓ | ✓ |

| Linoleic acid (C18:2) | ✓ | ✓ | ✓ |

| α-Linolenic acid (C18:3) | ✓ | ✓ | ✓ |

This table is based on generally reported fatty acid profiles and does not imply absolute percentages, which can vary based on culture conditions.

In the fungal kingdom, cis-10-nonadecenoic acid has been identified as a component of the lipid fraction of Ganoderma lucidum spores, a well-known medicinal mushroom. Research into the bioactive compounds of these spores has led to the characterization of their fatty acid composition.

Table 2: Major Fatty Acids Identified in Ganoderma lucidum Spores

| Fatty Acid | Common Name | Presence |

|---|---|---|

| C16:0 | Palmitic acid | Major |

| C18:1 | Oleic acid | Major |

| C18:2 | Linoleic acid | Minor |

The bacterial domain also includes species that synthesize cis-10-nonadecenoic acid. One such example is Serratia sp. ISTD04, a bacterium isolated from marble mine rocks. This chemoautotrophic bacterium is of interest for its ability to sequester carbon dioxide and produce extracellular lipids that can be converted into biodiesel.

Analysis of the fatty acid methyl esters (FAMEs) derived from the transesterification of lipids from Serratia sp. ISTD04 revealed that this compound methyl ester is a major component. This indicates that cis-10-nonadecenoic acid is a significant constituent of the lipids produced by this bacterium. The other major fatty acids identified were palmitic acid and oleic acid. The presence of a C19:1 fatty acid in notable quantities distinguishes the lipid profile of this Serratia species.

Table 3: Major Fatty Acid Methyl Esters in Biodiesel from Serratia sp. ISTD04

| Fatty Acid Methyl Ester | Parent Fatty Acid | Presence |

|---|---|---|

| Palmitic acid methyl ester (C16:0) | Palmitic acid | Major |

| Oleic acid methyl ester (C18:1) | Oleic acid | Major |

Elucidation of Biosynthetic Pathways and Metabolic Fates of Cis 10 Nonadecenoic Acid

General Fatty Acid Biosynthesis Context

The synthesis of fatty acids is a fundamental anabolic process occurring in the cytosol of most organisms. The primary pathway, known as de novo synthesis, builds saturated fatty acids from two-carbon units derived from acetyl-CoA. This process is catalyzed by the multi-enzyme complex, fatty acid synthase (FAS). FAS iteratively adds malonyl-CoA, a carboxylated form of acetyl-CoA, to a growing acyl chain, with the final product typically being palmitic acid (C16:0).

From palmitic acid, longer-chain saturated fatty acids can be generated through the action of fatty acid elongase systems, which are located in the endoplasmic reticulum. diva-portal.org These elongases add two-carbon units from malonyl-CoA to the carboxyl end of a pre-existing fatty acyl-CoA. The synthesis of odd-chain fatty acids, such as the C19 precursor to cis-10-nonadecenoic acid, nonadecanoic acid (C19:0), is less common but can occur when propionyl-CoA, a three-carbon molecule, serves as the initial primer for fatty acid synthesis instead of acetyl-CoA. mdpi.com Nonadecanoic acid is a rare saturated fatty acid found in some fats and vegetable oils. wikipedia.orghmdb.ca

Specific Enzymatic Steps in cis-10-Nonadecenoic Acid Formation

The introduction of a double bond into a saturated fatty acid is a critical modification that alters its physical and biological properties. This desaturation is carried out by a class of enzymes known as fatty acid desaturases.

Desaturase and Elongase Activities in Related Pathways

The formation of cis-10-nonadecenoic acid from its saturated precursor, nonadecanoic acid (C19:0), requires the action of a desaturase enzyme. Desaturases are named based on the position of the double bond they introduce, counting from the carboxyl end of the fatty acid (delta nomenclature). wikipedia.org For instance, a Δ9-desaturase introduces a double bond between carbons 9 and 10.

While a specific Δ10-desaturase for a C19 substrate has not been definitively characterized, it is plausible that a Δ9-desaturase, which typically acts on stearoyl-CoA (C18:0) to form oleic acid (C18:1Δ9), could exhibit substrate promiscuity and act on nonadecanoyl-CoA (C19:0). Research has shown that rat liver microsomal stearoyl-CoA desaturase (a Δ9-desaturase) can utilize C19 fatty acyl-CoA as a substrate, albeit with lower efficiency than its preferred C18 substrate. This would result in the formation of a cis-9 double bond. The formation of a cis-10 double bond would necessitate a Δ10-desaturase. While less common, the existence of desaturases with varied positional specificity is known. For example, some FAD2-related enzymes can modify a Δ9-double bond to create conjugated double bonds at the Δ8 and Δ10 positions. nih.gov

Therefore, the most probable biosynthetic route for cis-10-nonadecenoic acid involves the following steps:

Priming with Propionyl-CoA: Fatty acid synthesis is initiated with propionyl-CoA instead of acetyl-CoA.

Elongation: The fatty acid synthase system extends the propionyl-CoA primer with multiple molecules of malonyl-CoA to produce nonadecanoyl-CoA (C19:0-CoA).

Desaturation: A putative Δ10-desaturase, or a known desaturase with relaxed substrate specificity, acts on nonadecanoyl-CoA to introduce a cis double bond at the 10th position, yielding cis-10-nonadecenoyl-CoA.

| Step | Enzyme Class | Substrate | Product | Cellular Location |

| 1 | Fatty Acid Synthase (FAS) | Propionyl-CoA + Malonyl-CoA | Nonadecanoyl-ACP | Cytosol |

| 2 | Acyl-CoA Synthetase | Nonadecanoic Acid + CoA | Nonadecanoyl-CoA | Cytosol / ER |

| 3 | Δ10-Desaturase (putative) | Nonadecanoyl-CoA | cis-10-Nonadecenoyl-CoA | Endoplasmic Reticulum |

Metabolic Turnover and Degradation Pathways

Like other fatty acids, cis-10-nonadecenoic acid can be broken down to generate energy. The primary pathway for fatty acid catabolism is beta-oxidation.

Beta-Oxidation Process

The beta-oxidation of cis-10-nonadecenoic acid, being an odd-chain unsaturated fatty acid, involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA. nih.gov The process for odd-chain fatty acids is similar to that for even-chain fatty acids until the final steps. sketchy.comaklectures.com

The presence of the cis-10 double bond requires additional enzymatic steps. An enoyl-CoA isomerase is needed to convert the cis double bond to a trans configuration, which is a substrate for the standard beta-oxidation enzymes. nih.govourbiochemistry.com The beta-oxidation spiral continues until the final three carbons remain as propionyl-CoA.

8 molecules of Acetyl-CoA

1 molecule of Propionyl-CoA

Reduced coenzymes (FADH₂ and NADH)

| Stage | Description | Key Enzymes | Products |

| Activation | Fatty acid is converted to its CoA ester. | Acyl-CoA Synthetase | cis-10-Nonadecenoyl-CoA |

| Beta-Oxidation Cycles | Sequential removal of 2-carbon units. | Acyl-CoA Dehydrogenase, Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase | 8 Acetyl-CoA, Propionyl-CoA, FADH₂, NADH |

| Isomerization | Conversion of cis double bond to trans. | Enoyl-CoA Isomerase | Trans-intermediate |

Entry into Central Carbon Metabolism (e.g., Tricarboxylic Acid Cycle)

The acetyl-CoA molecules generated from the beta-oxidation of cis-10-nonadecenoic acid directly enter the tricarboxylic acid (TCA) cycle, where they are further oxidized to CO₂ to produce ATP, NADH, and FADH₂. aocs.org

The propionyl-CoA produced in the final round of beta-oxidation is converted to succinyl-CoA, an intermediate of the TCA cycle, through a three-step enzymatic pathway involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase. sketchy.comaklectures.comontosight.ai This conversion allows the carbon backbone of odd-chain fatty acids to be fully catabolized.

Regulation of cis-10-Nonadecenoic Acid Metabolism

The metabolism of long-chain fatty acids, including cis-10-nonadecenoic acid, is tightly regulated to meet the cell's energy demands and maintain lipid homeostasis. This regulation occurs at multiple levels, including substrate availability and the expression of key metabolic enzymes.

The key regulatory points in fatty acid metabolism are:

Acetyl-CoA Carboxylase (ACC): The enzyme that catalyzes the formation of malonyl-CoA, the committed step in fatty acid synthesis. ACC is subject to allosteric regulation by citrate (B86180) (activator) and long-chain fatty acyl-CoAs (inhibitors), as well as hormonal regulation through phosphorylation.

Carnitine Palmitoyltransferase I (CPT1): This enzyme controls the entry of long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation and is inhibited by malonyl-CoA. nih.gov

Transcriptional Regulation: The expression of genes involved in fatty acid synthesis, desaturation, and oxidation is controlled by transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs). omu.edu.trjomes.orgnih.gov SREBPs generally upregulate genes for fatty acid synthesis and desaturation, while PPARs, particularly PPARα, activate genes involved in fatty acid oxidation. The regulation of very long-chain monounsaturated fatty acid metabolism can also involve adaptation mechanisms, such as an increased capacity for chain-shortening in response to dietary intake. nih.gov

| Regulatory Point | Key Molecules/Factors | Effect on cis-10-Nonadecenoic Acid Metabolism |

| Allosteric Regulation | Citrate, Malonyl-CoA, Long-chain acyl-CoAs | Controls the balance between synthesis and degradation. |

| Hormonal Regulation | Insulin, Glucagon, Epinephrine | Influences the activity of key enzymes like ACC. |

| Transcriptional Control | SREBPs, PPARs | Regulates the expression of genes for synthesis, desaturation, and oxidation. |

Genetic and Transcriptomic Regulation (e.g., in Chlorella pyrenoidosa influenced by light quality)

The biosynthesis of cis-10-nonadecenoic acid is subject to intricate genetic and transcriptomic control, which can be significantly modulated by external stimuli such as light quality. In the microalga Chlorella pyrenoidosa, transcriptomic and metabolomic analyses have revealed that different light wavelengths trigger distinct regulatory cascades affecting fatty acid synthesis. nih.govscilit.commdpi.com

Studies employing transcriptome sequencing have shown that specific light conditions can upregulate or downregulate genes involved in lipid metabolism. For instance, when C. pyrenoidosa is exposed to blue light, there is a notable upregulation of differentially expressed genes (DEGs) associated with fatty acid biosynthesis. mdpi.com Correlation analysis between transcriptomic and metabolomic data identified that the fatty acid biosynthesis pathway was the most significantly enriched among the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways under these conditions. mdpi.com

Specifically, blue light has been found to be more conducive to the synthesis of C18 fatty acids, a category that includes cis-10-nonadecenoic acid. mdpi.com This is contrasted with red light, which tends to enhance the synthesis of C16 fatty acids. nih.govmdpi.com The upregulation of genes such as those for acyl-desaturase under certain environmental conditions can be directly linked to the increased production of specific unsaturated fatty acids. biorxiv.org This regulatory mechanism allows the organism to adjust the composition of its lipids in response to environmental cues, with transcriptomic shifts directly preceding changes in the metabolomic profile of fatty acids like cis-10-nonadecenoic acid.

Environmental Factors Influencing Biosynthesis (e.g., light quality in microalgae)

Environmental factors are pivotal in dictating the rate and profile of fatty acid biosynthesis in many organisms, particularly in microalgae. Light, being a primary energy source and a critical environmental signal for photosynthetic organisms, has a profound impact. e3s-conferences.org The quality, or wavelength, of light can significantly alter the lipid composition of microalgae like Chlorella pyrenoidosa. nih.govmdpi.com

Blue Light : Cultivation under blue light specifically promotes the synthesis of C18-chain fatty acids. Metabolomic analysis has confirmed that blue light is more suitable for the synthesis of several fatty acids, including octadecanoic acid, cis-9-octadecenoic acid, and notably, cis-10-nonadecenoic acid. mdpi.com This suggests that the enzymatic machinery responsible for the elongation and desaturation leading to these specific fatty acids is preferentially activated under blue light.

This differential biosynthesis allows the microalga to adapt its metabolic processes, with light quality acting as a key modulator of carbon flux. Under blue light, carbon appears to be channeled more effectively towards the pathways producing longer-chain monounsaturated fatty acids like cis-10-nonadecenoic acid. nih.govmdpi.com

**Table 1: Influence of Light Quality on the Synthesis of Selected Fatty Acids in Chlorella pyrenoidosa*** *(Data derived from findings indicating the suitability of different light qualities for fatty acid synthesis. mdpi.com)

| Fatty Acid | Chemical Formula | Light Quality Favoring Synthesis | Chain Length |

|---|---|---|---|

| Palmitic acid | C16H32O2 | Red Light | C16 |

| Octadecanoic acid | C18H36O2 | Blue Light | C18 |

| cis-9-Octadecenoic acid (Oleic acid) | C18H34O2 | Blue Light | C18 |

| cis-10-Nonadecenoic acid | C19H36O2 | Blue Light | C19 |

| Linoleic acid | C18H32O2 | Blue Light | C18 |

Comparative Metabolism of Related Monounsaturated Fatty Acids (e.g., cis-vaccenic, oleic acid)

Studies on the metabolism of C18 isomers provide a valuable model. When comparing cis and trans isomers of octadecenoic acid, a marked difference is observed in how they are partitioned between oxidative and esterification pathways. nih.gov Cis-isomers, like oleic acid and by extension cis-10-nonadecenoic acid, are preferentially channeled towards synthesis and esterification into triacylglycerols for storage or secretion in very-low-density lipoproteins (VLDL). nih.gov In contrast, trans-isomers are more readily oxidized to produce ketone bodies, indicating they are more rapidly utilized as an energy source. nih.gov

The specific position of the double bond also matters. For example, in some bacteria, oleic acid (cis-9) and cis-vaccenic acid (cis-11) are utilized differently. The ability to synthesize cis-vaccenic acid and subsequently convert it to lactobacillic acid is a notable pathway, with the metabolism of oleic acid following a different course. frontierspartnerships.org The presence of oleic acid can even influence the synthesis of other fatty acids, demonstrating a complex interplay. frontierspartnerships.org As an odd-chain fatty acid, cis-10-nonadecenoic acid (C19:1) follows a unique catabolic path compared to the more common even-chained oleic and vaccenic acids (C18:1), ultimately yielding different breakdown products. aocs.orgwikipedia.org

Peroxisomal Pathways and Metabolic Alterations in Plant Seedlings

In plants, the breakdown of fatty acids occurs exclusively in organelles called peroxisomes through the β-oxidation pathway. nih.gov This is particularly crucial during early seedling development, where stored lipids in the seed are mobilized to provide energy and carbon skeletons for growth before the onset of photosynthesis. oup.comfrontiersin.org

The metabolism of cis-10-nonadecenoic acid in plant seedlings follows this peroxisomal pathway with specific considerations:

Unsaturated Fatty Acid Metabolism : The core β-oxidation machinery is equipped to handle straight-chain saturated fatty acids. The presence of a cis double bond in cis-10-nonadecenoic acid requires the action of additional auxiliary enzymes. nih.govoup.com An isomerase is needed to convert the cis double bond into a trans configuration, which is a suitable substrate for the next enzyme in the β-oxidation spiral. This process is analogous to the degradation of other common unsaturated fatty acids like oleic acid. nih.gov

Odd-Chain Fatty Acid Metabolism : As an odd-chain fatty acid (containing 19 carbons), its β-oxidation proceeds similarly to even-chain fatty acids, releasing two-carbon acetyl-CoA units in each cycle. aocs.orgwikipedia.org However, the final cycle of oxidation is different. When the chain is shortened to five carbons, the last thiolytic cleavage yields one molecule of acetyl-CoA (2 carbons) and one molecule of propionyl-CoA (3 carbons). wikipedia.orgnih.gov

Metabolic Fate : The resulting acetyl-CoA can be converted via the glyoxylate (B1226380) cycle (a pathway unique to plant peroxisomes, or glyoxysomes) into 4-carbon compounds that are used to synthesize sugars to fuel the growing seedling. oup.comoup.com The propionyl-CoA is converted in a separate three-step process into succinyl-CoA, which can then enter the citric acid cycle to generate further energy. aocs.org

Therefore, peroxisomal β-oxidation in plant seedlings ensures the complete catabolism of cis-10-nonadecenoic acid, converting it into vital energy and biosynthetic precursors essential for seedling establishment. nih.govfrontiersin.org

Investigative Studies on the Biological Activities and Molecular Mechanisms of Cis 10 Nonadecenoic Acid

Antimicrobial Properties

Cis-10-Nonadecenoic acid, a monounsaturated omega-9 fatty acid, has been identified as a component in various natural extracts exhibiting antimicrobial effects. While research on the isolated compound is specific, studies on extracts where it is a constituent provide valuable insights into its potential role in combating microbial growth.

Research has shown that extracts containing cis-10-nonadecenoic acid or its methyl ester possess activity against a range of bacteria. In a study of fixed oil from Ximenia americana L. seeds, where cis-10-nonadecenoic acid methyl ester constituted 7.32% of the components, the oil demonstrated low inhibitory effects against several bacterial species. bertin-bioreagent.comlipidmaps.orgnih.gov Similarly, a crude extract from the endophytic fungus Penicillium daleae, which contained cis-10-nonadecenoic acid methyl ester (3.61%), was noted for its antibacterial properties. jst.go.jp Extracts from certain soil cyanobacteria, in which cis-10-nonadecenoic acid was a dominant fatty acid, also showed potent antimicrobial activity.

The following table summarizes the antibacterial activity of an extract containing cis-10-nonadecenoic acid methyl ester.

| Bacterial Strain | Activity | Source of Extract |

| Pseudomonas aeruginosa | Low Inhibition | Ximenia americana L. Seed Oil bertin-bioreagent.comlipidmaps.org |

| Bacillus subtilis | Low Inhibition | Ximenia americana L. Seed Oil bertin-bioreagent.comlipidmaps.org |

| Escherichia coli | Low Inhibition | Ximenia americana L. Seed Oil bertin-bioreagent.comlipidmaps.org |

This table is based on the findings from an extract and the activity is not solely attributable to cis-10-Nonadecenoic acid.

The potential of cis-10-nonadecenoic acid to inhibit fungal growth has also been investigated, primarily through its presence in bioactive extracts. The aforementioned oil from Ximenia americana seeds, containing 7.32% cis-10-nonadecenoic acid methyl ester, displayed a low inhibitory effect against the fungus Candida albicans. bertin-bioreagent.comlipidmaps.orgnih.gov Furthermore, extracts from soil cyanobacteria rich in cis-10-nonadecenoic acid were tested for their antifungal capabilities.

The antimicrobial action of fatty acids like cis-10-nonadecenoic acid is generally attributed to their ability to compromise the structural integrity and function of microbial cells. One of the proposed primary mechanisms is the disruption of the cell membrane. The long, hydrophobic carbon chain of the fatty acid is thought to interact with and insert into the lipid bilayer of the microbial cell membrane. caymanchem.com This insertion can disrupt the membrane's fluidity and integrity, leading to the leakage of essential intracellular components and ultimately cell death.

Furthermore, it is suggested that fatty acids may diffuse through the peptidoglycan meshwork of bacterial cell walls, causing disintegration of the cellular membrane. Other proposed mechanisms include the inhibition of cellular respiration and the reduction of nutrient uptake by the microbial cell. Some studies also point to the generation of reactive oxygen species (ROS) as a consequence of membrane disruption, which can cause further cellular damage. However, it is noted that these mechanisms, while generally accepted for fatty acids, require specific validation for purified cis-10-nonadecenoic acid. caymanchem.com

Antioxidant Potential and Free Radical Scavenging

Cis-10-Nonadecenoic acid has been associated with antioxidant activities, a property often linked to unsaturated fatty acids. These effects have been observed in studies on extracts containing the compound as well as being attributed to the molecule itself.

Studies on extracts from the endophytic fungus Penicillium daleae, which contains cis-10-nonadecenoic acid methyl ester, have highlighted its antioxidant activity. jst.go.jp A related compound, cis-10-heptadecenoic acid, has been shown to have antioxidant properties, with research suggesting that longer-chain unsaturated fatty acids like cis-10-nonadecenoic acid may possess even greater efficacy. The antioxidant potential of an oil extract from Ximenia americana, containing 7.32% cis-10-nonadecenoic acid methyl ester, was evaluated using a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The extract showed moderate antioxidant potential. bertin-bioreagent.comnih.gov

| Extract Source | Assay | Finding |

| Ximenia americana L. Seed Oil | DPPH Radical Scavenging | Moderate antioxidant potential (49±0.01 compared with standard 91±0.01) bertin-bioreagent.comnih.gov |

This table is based on the findings from an extract and the activity is not solely attributable to cis-10-Nonadecenoic acid.

The antioxidant mechanism of unsaturated fatty acids is intrinsically linked to their chemical structure, specifically the presence of double bonds. The hydrogen atoms on the carbons adjacent to the double bond (allylic hydrogens) are more easily abstracted than other hydrogens in the fatty acid chain. researchgate.netuc.edu This is because the resulting radical is stabilized by resonance.

The antioxidant activity of cis-10-nonadecenoic acid can be understood through its ability to neutralize free radicals. This process likely occurs through the donation of a hydrogen atom from one of its allylic positions to a radical, thereby quenching the radical and preventing it from causing oxidative damage to other molecules like DNA, proteins, or other lipids. nih.govmdpi.com The stability of the fatty acid itself is dependent on the number of double bonds; however, its cis configuration may also confer specific antioxidant properties. researchgate.netmtoz-biolabs.com By reacting with and neutralizing reactive oxygen species, cis-10-nonadecenoic acid helps to mitigate oxidative stress at a molecular level. mdpi.com

Modulation of Cellular Processes

Cis-10-Nonadecenoic acid has been shown to modulate several key cellular processes, with significant research focusing on its anti-tumor and anti-inflammatory effects.

The compound has been investigated for its potential as an anti-tumor agent, demonstrating inhibitory effects on cancer cell growth. caymanchem.comchemsrc.com Specifically, cis-10-nonadecenoic acid was reported to inhibit the proliferation of human leukemia (HL-60) cells, with a half-maximal inhibitory concentration (IC50) value of 295 µM. lipidmaps.orgcaymanchem.combiomol.comfunakoshi.co.jp Studies on its methyl ester also indicate an ability to interfere with cell cycle regulation, leading to reduced growth rates in malignant cells, and to promote apoptosis (programmed cell death) in cancer cells. In one study, cis-10-nonadecenoic acid was shown to induce apoptosis in HL-60 cells in a manner similar to an ethanolic extract from the spores of Ganoderma lucidum. nih.gov

Beyond its effects on cell proliferation, cis-10-nonadecenoic acid is involved in modulating inflammatory pathways. It has been reported to prevent the production of tumor necrosis factor (TNF), a key pro-inflammatory cytokine, from mouse macrophages stimulated with lipopolysaccharide (LPS). nih.govcaymanchem.comfunakoshi.co.jp Furthermore, like other long-chain fatty acids, cis-10-nonadecenoic acid has been shown to inhibit the activity of the p53 protein, a critical regulator of the cell cycle and apoptosis. bertin-bioreagent.comlipidmaps.orgcaymanchem.com

| Cellular Process | Model System | Effect | IC50 |

| Cell Proliferation | Human Leukemia (HL-60) Cells | Inhibition | 295 µM lipidmaps.orgcaymanchem.combiomol.comfunakoshi.co.jp |

| Cytokine Production | LPS-stimulated Mouse Macrophages | Prevention of Tumor Necrosis Factor (TNF) production | Not Applicable nih.govcaymanchem.comfunakoshi.co.jp |

| Protein Activity | In Vitro | Inhibition of p53 activity | Not Applicable bertin-bioreagent.comlipidmaps.orgcaymanchem.com |

Inhibition of HL-60 Cell Proliferation

cis-10-Nonadecenoic acid has been identified as an inhibitor of proliferation in human promyelocytic leukemia (HL-60) cells. Research indicates that this monounsaturated fatty acid exhibits cytotoxic effects, leading to a reduction in the number of viable cancer cells. The inhibitory concentration 50 (IC₅₀), which is the concentration of the compound required to inhibit the cell population by 50%, has been reported to be 295 µM for cis-10-nonadecenoic acid. moleculardepot.comcaymanchem.combertin-bioreagent.com This anti-proliferative activity is attributed to the induction of apoptosis, or programmed cell death, in the HL-60 cells.

The efficacy of cis-10-nonadecenoic acid has been compared with other long-chain fatty acids. For instance, its saturated counterpart, nonadecanoic acid (C19:0), demonstrated a significantly higher inhibitory activity on HL-60 cell proliferation. In one study, unsaturated fatty acids, including cis-10-nonadecenoic acid, were generally found to be less effective at inhibiting proliferation than their corresponding saturated fatty acids.

Table 1: Comparative Inhibitory Activity of Various Fatty Acids on HL-60 Cell Proliferation

| Fatty Acid | Chemical Formula | Type | IC₅₀ Value (µM) |

| cis-10-Nonadecenoic acid | C19:1 | Monounsaturated | 295 |

| Nonadecanoic acid | C19:0 | Saturated | 68 ± 7 |

| Heptadecanoic acid | C17:0 | Saturated | 120 ± 23 |

| Octadecanoic acid | C18:0 | Saturated | 127 ± 4 |

| Hexadecanoic acid | C16:0 | Saturated | 132 ± 25 |

Prevention of LPS-Induced Tumor Necrosis Factor Production from Mouse Macrophages

cis-10-Nonadecenoic acid has been shown to prevent the production of Tumor Necrosis Factor-alpha (TNF-α) from mouse macrophages that have been stimulated with lipopolysaccharide (LPS). moleculardepot.comcaymanchem.combertin-bioreagent.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines like TNF-α. The ability of cis-10-nonadecenoic acid to inhibit this process suggests it possesses anti-inflammatory properties.

While the precise molecular mechanism for this inhibition by cis-10-nonadecenoic acid is not fully elucidated, the anti-inflammatory effects of other unsaturated fatty acids often involve the modulation of intracellular signaling pathways. These can include the suppression of transcription factors such as NF-κB, which is crucial for the expression of pro-inflammatory genes, including TNF-α. Some studies suggest that the anti-inflammatory properties of cis-unsaturated fatty acids may be linked to the production of anti-inflammatory lipid mediators or the modulation of membrane fluidity, which can impact receptor function and signaling cascades.

Inhibition of p53 Activity

Research has demonstrated that long-chain fatty acids, including cis-10-nonadecenoic acid, can inhibit the activity of the tumor suppressor protein p53. moleculardepot.comcaymanchem.combertin-bioreagent.com The p53 protein plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress, thereby preventing the proliferation of damaged cells.

A study by Iijima et al. (2006) revealed that the inhibitory action of these fatty acids is directed at the DNA binding activity of p53. caymanchem.com By interfering with the ability of p53 to bind to its target DNA sequences, cis-10-nonadecenoic acid can disrupt its function as a transcriptional regulator of genes involved in cell cycle arrest and apoptosis. This inhibition of p53 activity is a significant molecular mechanism that could underlie some of the observed biological effects of this fatty acid.

Influence on Lipid Metabolism Reprogramming in Microorganisms (e.g., Escherichia coli gentamicin (B1671437) resistance)

Recent studies have implicated cis-10-nonadecenoic acid in the complex metabolic adaptations of bacteria, particularly in the context of antibiotic resistance. In a study investigating gentamicin-resistant Escherichia coli, a significant reprogramming of lipid metabolism was observed. mdpi.comresearchgate.net

Metabolomic analysis revealed that the levels of cis-10-nonadecenoic acid were significantly decreased in gentamicin-resistant E. coli compared to their gentamicin-sensitive counterparts. mdpi.comresearchgate.net Conversely, the levels of other unsaturated fatty acids, namely palmitoleic acid and oleic acid, were significantly increased. mdpi.comresearchgate.net This shift in the fatty acid profile suggests a potential increase in the activity of fatty acid desaturases in the resistant bacteria. mdpi.comresearchgate.net These findings indicate that alterations in the abundance of specific fatty acids, including the reduction of cis-10-nonadecenoic acid, are a feature of the metabolic reprogramming associated with the development of gentamicin resistance in E. coli.

Table 2: Changes in Fatty Acid Levels in Gentamicin-Resistant E. coli

| Fatty Acid | Change in Resistant Strain |

| cis-10-Nonadecenoic acid | Significantly Decreased |

| Palmitic acid | Significantly Decreased |

| cis-10-Heptadecenoic acid | Significantly Decreased |

| Stearic acid | Significantly Decreased |

| Palmitoleic acid | Significantly Increased |

| Oleic acid | Significantly Increased |

Impact on Plant Growth and Development (e.g., root elongation in seedlings)

cis-10-Nonadecenoic acid has been observed to influence plant development, specifically by inhibiting root elongation in seedlings. In a study using Arabidopsis thaliana, the application of cis-10-nonadecenoic acid led to a significant reduction in the primary root length of the seedlings.

The study also highlighted a differential sensitivity to this fatty acid based on the genetic background of the plant. The inhibitory effect on root elongation was more pronounced in an ech2 mutant seedling compared to wild-type seedlings. This suggests that the ECH2 enzyme, which is involved in peroxisomal β-oxidation, may play a role in the metabolism or response to cis-10-nonadecenoic acid.

Role as a Molecular Tool in Biochemical and Immunological Research

cis-10-Nonadecenoic acid serves as a valuable molecular tool for a variety of biochemical and immunological research applications. moleculardepot.com Its defined biological activities allow researchers to use it to probe and understand complex cellular processes.

In biochemical research, its ability to induce apoptosis and inhibit cell proliferation makes it a useful compound for studying the molecular pathways of programmed cell death and cancer cell biology. moleculardepot.com For example, its use in studies on HL-60 cells has helped to delineate the cytotoxic effects of specific fatty acids.

In immunological research, its capacity to prevent the production of the pro-inflammatory cytokine TNF-α in macrophages makes it a tool for investigating the mechanisms of inflammation and the regulation of immune responses. moleculardepot.com By studying how cis-10-nonadecenoic acid modulates macrophage function, researchers can gain insights into potential therapeutic strategies for inflammatory conditions. Furthermore, its effect on p53 activity provides a specific probe for dissecting the interplay between lipid metabolism and tumor suppression pathways. caymanchem.com

Advanced Analytical Methodologies for the Characterization and Quantification of Cis 10 Nonadecenoic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of fatty acids like cis-10-nonadecenoic acid. By exploiting the differential partitioning of analytes between a stationary and a mobile phase, these methods allow for the isolation and subsequent identification of individual components within a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of fatty acids, including cis-10-nonadecenoic acid. nih.gov This method is often considered the gold standard for both identification and quantification in fatty acid profiling.

Sample Preparation and Derivatization: Because fatty acids have high boiling points, they require a derivatization step to increase their volatility for GC analysis. nih.gov A common procedure is methyl-esterification, which converts the fatty acids into their corresponding fatty acid methyl esters (FAMEs). nih.govglpbio.com This process can be optimized by adjusting parameters such as the volume of the methylating reagent (e.g., BF₃–MeOH), temperature, and reaction time. nih.gov The resulting FAME, in this case, cis-10-nonadecenoic acid methyl ester, is then amenable to GC analysis. glpbio.comcaymanchem.com

Chromatographic Separation: The separation of FAMEs is typically achieved on a GC column. The choice of the stationary phase is critical for resolving isomers. Highly polar cyanosilicone columns, for instance, are effective in separating geometric isomers of fatty acids. The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification. acspublisher.comcabidigitallibrary.orgscispace.comresearchgate.net

Mass Spectrometric Detection: Following separation by GC, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound. For the methyl ester of cis-10-nonadecenoic acid, characteristic fragment ions can be observed, which are used for its identification. nih.gov Reference spectra from databases like the National Institute of Standards and Technology (NIST) library are crucial for confirming the identity of the compound. nih.govnih.govnist.gov

Quantitative Analysis: For quantitative analysis, a calibration curve is typically generated using certified reference standards. An internal standard, which is a compound with similar chemical properties to the analyte, is often added to the sample to correct for any loss during sample preparation and analysis. The concentration of cis-10-nonadecenoic acid in the sample is then determined by comparing its peak area in the chromatogram to that of the internal standard and the calibration curve. nih.gov

| Compound | Retention Time (RT) | Peak Area (%) | Molecular Formula |

|---|---|---|---|

| cis-10-Nonadecenoic acid | 23.56 | 7.74 | C19:1 |

This table presents data from a GC-MS study on the seed oil of Sapindus marginatus, showing the retention time and relative abundance of cis-10-nonadecenoic acid among other identified compounds. acspublisher.comcabidigitallibrary.orgscispace.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Analysis and Metabolomics

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another highly sensitive and specific technique for the analysis of fatty acids. It is particularly valuable for targeted analysis, where the focus is on quantifying specific known compounds, and in metabolomics studies. mtoz-biolabs.commdpi.comnih.gov

Advantages of LC-MS/MS: LC-MS/MS offers several advantages for fatty acid analysis. It can often analyze compounds with minimal or no derivatization, although derivatization can be used to enhance sensitivity. nih.gov The technique is capable of detecting very low concentrations of analytes in complex biological samples like cells, tissues, and bodily fluids. mtoz-biolabs.com

cis-10-Nonadecenoic Acid as an Internal Standard: In certain applications, cis-10-nonadecenoic acid itself can serve as an internal standard. For instance, in the analysis of lipid hydroperoxides, which are markers of oxidative stress, a hydroperoxide derivative of cis-10-nonadecenoic acid (FA 19:1-OOH) has been used as an internal standard. mdpi.comnih.gov This allows for the accurate quantification of other fatty acid hydroperoxides in the sample by correcting for variations in sample preparation and instrument response. mdpi.comnih.govresearchgate.net

Targeted LC-MS/MS Analysis: In a targeted LC-MS/MS method, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for the analyte of interest. mdpi.comnih.gov This approach, known as selected reaction monitoring (SRM), significantly enhances the specificity and sensitivity of the analysis. For the analysis of fatty acid hydroperoxides using cis-10-nonadecenoic acid hydroperoxide as an internal standard, a derivatization step with 2-methoxypropene (B42093) (2-MxP) can be employed to improve stability and ionization efficiency. mdpi.comnih.gov The derivatized compounds are then separated by reversed-phase chromatography and detected by the mass spectrometer. mdpi.comnih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Internal Standard | FA 19:1-OOH (from cis-10-Nonadecenoic acid) |

| Derivatization Agent | 2-methoxypropene (2-MxP) |

| Chromatography | Reversed-phase |

| Analysis Time | 6 minutes |

| Limit of Detection (LOD) | 0.1–1 pmol/µL |

| Limit of Quantification (LOQ) | 1–2.5 pmol/µL |

This table summarizes the key parameters of a validated LC-MS/MS method for the quantification of fatty acid hydroperoxides, utilizing a derivative of cis-10-nonadecenoic acid as an internal standard. mdpi.comnih.govresearchgate.net

Mass Spectrometry-Based Approaches

Mass spectrometry, often coupled with a chromatographic separation technique, is a fundamental tool in the study of metabolites. It provides detailed information about the molecular weight and structure of compounds, enabling their identification and quantification.

Untargeted Metabolomics for Comprehensive Metabolic Pathway Elucidation

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to obtain a comprehensive snapshot of the metabolic state. mdpi.com This approach is particularly useful for identifying changes in metabolic pathways associated with a particular condition or treatment. mdpi.comnih.gov

In a study investigating gentamicin (B1671437) resistance in E. coli, an untargeted metabolomics approach using GC-MS revealed significant alterations in lipid metabolism. mdpi.com The levels of several fatty acids, including cis-10-nonadecenoic acid, were found to be significantly decreased in the gentamicin-resistant strain compared to the control group. This finding suggests a potential role for this fatty acid in the metabolic adaptations of bacteria to antibiotic stress. The study highlighted the power of untargeted metabolomics in uncovering unexpected metabolic changes and generating new hypotheses. mdpi.com

Targeted Metabolomics for Quantitative Analysis

In contrast to the broad-spectrum approach of untargeted metabolomics, targeted metabolomics focuses on the accurate quantification of a predefined set of metabolites. bertin-bioreagent.comcreative-proteomics.com This method is hypothesis-driven and is often used to validate findings from untargeted studies or to measure specific biomarkers. creative-proteomics.comlcms.cz

Targeted metabolomics relies on the use of internal standards for accurate quantification. creative-proteomics.com The analytical methods are optimized to achieve high sensitivity and specificity for the target compounds. creative-proteomics.com For cis-10-nonadecenoic acid, a targeted approach would involve developing a specific analytical method, likely using LC-MS/MS, to precisely measure its concentration in various biological samples. This can be crucial for studies investigating its role in specific biological processes or as a potential biomarker. bertin-bioreagent.com

Spectroscopic Methods in Bioactivity Assessment

While chromatography coupled with mass spectrometry is essential for identification and quantification, spectroscopic methods can provide complementary information, particularly in the assessment of biological activity.

Research has indicated that cis-10-nonadecenoic acid exhibits potential antitumor activity. bertin-bioreagent.combiomol.com It has been reported to inhibit the proliferation of HL-60 leukemia cells and to prevent the production of tumor necrosis factor-alpha (TNF-α) by mouse macrophages. bertin-bioreagent.combiomol.com Furthermore, long-chain fatty acids like cis-10-nonadecenoic acid have been shown to inhibit the activity of the p53 tumor suppressor protein. bertin-bioreagent.combiomol.com While the primary methods for these bioactivity assays are often cell-based, spectroscopic techniques can be employed to monitor cellular responses or to characterize the interactions of the fatty acid with biological molecules.

Advancements in Sample Preparation and Derivatization for Enhanced Detection (e.g., Fatty Acid Methyl Esters)

The accurate characterization and quantification of cis-10-Nonadecenoic acid in complex biological and environmental matrices hinge on meticulous sample preparation and chemical derivatization. These preliminary steps are critical for isolating the target analyte, removing interfering substances, and enhancing its compatibility with sophisticated analytical instrumentation, thereby improving detection sensitivity and specificity. creative-proteomics.commtoz-biolabs.com

Effective sample preparation is the foundation of reliable analysis. For long-chain fatty acids like cis-10-nonadecenoic acid, extraction from the sample matrix is the primary step. Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. spectroscopyonline.comchromatographyonline.commdpi.com In a typical LLE protocol for human serum, a mixture of chloroform (B151607) and methanol (B129727) is used to extract lipids, including free fatty acids. mdpi.com SPE offers a more targeted approach, often utilizing specialized cartridges to selectively retain and then elute fatty acids, providing a cleaner sample for subsequent analysis. spectroscopyonline.comchromatographyonline.com

For analysis by gas chromatography (GC), which is a cornerstone technique for fatty acid profiling, derivatization is an essential step. creative-proteomics.comnih.gov Free fatty acids, including cis-10-nonadecenoic acid, are polar and have low volatility, making them unsuitable for direct GC analysis. spectroscopyonline.comnih.gov Chemical derivatization converts them into more volatile and thermally stable forms. spectroscopyonline.com The most prevalent method for this purpose is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). creative-proteomics.comnih.govresearchgate.net

The preparation of FAMEs can be achieved through several methods, with acid-catalyzed esterification or transesterification being widely adopted. nih.govakjournals.com In one common laboratory procedure, the lipid extract is treated with a reagent like 14% boron trifluoride in methanol (BF₃-MeOH) or methanolic sulfuric acid (H₂SO₄) and heated to facilitate the reaction. nih.govakjournals.com For instance, a method for preparing FAMEs from fat extracts involves heating the sample with 1% methanolic H₂SO₄ at 80°C for 30 minutes. akjournals.com Following the reaction, the FAMEs are typically extracted from the aqueous phase into an organic solvent like petroleum ether or cyclohexane (B81311) for injection into the GC system. akjournals.compubcompare.ai

The choice of derivatization agent and reaction conditions can be optimized to ensure complete conversion and minimize the formation of artifacts. The table below summarizes common derivatization approaches for fatty acid analysis.

| Derivatization Method | Reagent | Typical Conditions | Application | Reference |

| Acid-Catalyzed Transesterification | 1% Methanolic Sulfuric Acid (H₂SO₄) | Heat at 80°C for 30 min | Preparation of FAMEs from lipid extracts for GC-MS | akjournals.com |

| Acid-Catalyzed Esterification | Boron Trifluoride in Methanol (BF₃-MeOH) | Heat at 60°C for 10 min | Preparation of FAMEs from suet oil for GC-MS analysis | nih.gov |

| Base-Catalyzed Transesterification | 2M Potassium Hydroxide (B78521) (KOH) in Methanol | Room temperature for 1 hour | Derivatization of triglycerides for FAME analysis | |

| 2-Methoxypropene (2-MxP) Derivatization | 2-Methoxypropene, Pyridinium p-Toluene sulfonate (PPTS) | Room temperature for 10 min | Analysis of fatty acid hydroperoxides by LC-MS | mdpi.com |

To ensure quantitative accuracy, an internal standard is often added to the sample before extraction. The internal standard helps to correct for any loss of the analyte during sample preparation and analysis. For the analysis of oleic acid, the structurally similar cis-10-nonadecenoic acid has been successfully used as an internal standard. waters.com Conversely, for quantifying fatty acid hydroperoxides, a hydroperoxide derivative of cis-10-nonadecenoic acid (FA19:1-OOH) has served as an effective internal standard in LC-MS methods. mdpi.com

While FAME formation is the gold standard for GC-based analysis, other derivatization strategies exist for different analytical platforms. mdpi.com For instance, in liquid chromatography-mass spectrometry (LC-MS) analysis of fatty acid hydroperoxides, derivatization with 2-methoxypropene (2-MxP) has been shown to enhance stability and ionization efficiency, leading to improved detection. mdpi.com These advancements in sample preparation and derivatization continue to push the boundaries of sensitivity and specificity in the analysis of cis-10-nonadecenoic acid and other related fatty acids.

Synthetic Strategies and Biotechnological Production of Cis 10 Nonadecenoic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of traditional organic chemistry to build complex molecules like cis-10-Nonadecenoic acid. This hybrid approach allows for the construction of the fatty acid backbone and the stereospecific introduction of the double bond.

The creation of the cis (or Z) double bond at a specific position is a critical step in the synthesis of unsaturated fatty acids. The Wittig reaction is a powerful and widely used method for this purpose, particularly for forming carbon-carbon double bonds with high stereoselectivity. lookchem.comrsc.org In the context of synthesizing long-chain fatty acids, a phosphonium (B103445) ylide is reacted with an aldehyde to form the desired alkene.

| Reaction | Key Reagents | Solvent | Temperature | Outcome | Reference |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | THF | -78 °C | Optimal stereoselectivity for Z (cis) isomer (≥97:3 ratio) | nih.gov |

| One-Carbon Elongation | Aldehyde, (Methoxymethyl)triphenylphosphonium (B8745145) chloride | - | - | Synthesis of a C-16 aldehyde from a C-15 aldehyde precursor | rsc.org |

Controlled chain elongation is fundamental to building the 19-carbon backbone of nonadecenoic acid. In chemical synthesis, this can be achieved through iterative processes that add carbon units to a shorter starting molecule. One documented method involves a one-carbon elongation of an aldehyde using a Wittig-type reaction with (methoxymethyl)triphenylphosphonium chloride. rsc.org This reaction is followed by acid hydrolysis of the resulting enol ether to yield an aldehyde that is one carbon longer than the starting material. rsc.org

In chemoenzymatic strategies, enzymes known as elongases are responsible for extending the fatty acid chain. These enzymes catalyze the condensation of acyl-CoAs with malonyl-CoA, typically adding two carbons in each cycle. plos.org The substrate specificity of different elongase enzymes (e.g., Elovl2, Elovl5) can be exploited to control the final chain length of the fatty acid. plos.org For instance, studies on rat elongases have shown that Elovl2 is particularly active with C20 and C22 polyunsaturated fatty acids, catalyzing sequential elongation reactions. plos.org By selecting or engineering elongases with specificities for shorter or intermediate-chain fatty acids, the synthesis can be directed toward a desired length before the final functional groups are introduced.

Microbial Production and Metabolic Engineering

The biosynthesis of cis-10-nonadecenoic acid and other odd-chain fatty acids (OCFAs) in microorganisms presents a renewable and sustainable alternative to chemical synthesis. Oleaginous yeasts and engineered bacteria are prominent platforms for this purpose, leveraging their natural lipid synthesis pathways which can be modified to produce target molecules.

The oleaginous yeast Yarrowia lipolytica is a well-studied host for lipid production due to its ability to accumulate high levels of intracellular lipids. mdpi.com While it naturally produces mainly even-chain fatty acids, it can be engineered to synthesize significant quantities of OCFAs. The key to producing odd-numbered chains is the provision of a three-carbon starter unit, propionyl-CoA, which is used in place of the usual two-carbon acetyl-CoA primer in fatty acid synthesis. frontiersin.orgnih.gov

Supplementing the growth medium with propionate (B1217596) is a common strategy to enable OCFA production in Y. lipolytica. frontiersin.orgnih.gov To further boost yields and direct carbon flux toward OCFAs, metabolic engineering strategies have been employed. One successful approach involves deleting the PHD1 gene, which is part of a competing pathway (the methylcitrate cycle) that consumes propionyl-CoA. nih.gov Deletion of PHD1 increased the proportion of OCFAs to 46.82% of total lipids. nih.gov In other work, overexpression of the Δ9 fatty acid desaturase gene (YlOLE1) and the diacylglycerol O-acyltransferase gene (YlDGA2) was shown to increase the content of OCFAs, particularly cis-9-heptadecenoic acid (C17:1). mdpi.com Notably, nonadecenoic acid (C19:1) is also produced in these engineered strains, albeit in smaller quantities than C17:1. mdpi.com One study confirmed the presence of cis-10-nonadecenoic acid by using a commercial standard for identification in their analysis of lipids from an engineered Y. lipolytica strain. researchgate.net

| Organism | Genetic Modification | Strategy | Key Finding | Reference |

| Yarrowia lipolytica | Deletion of PHD1 gene | Block competing propionyl-CoA consumption pathway | OCFA ratio increased to 46.82% of total lipids | nih.gov |

| Yarrowia lipolytica | Overexpression of YlOLE1 & YlDGA2 | Enhance desaturation and lipid assembly | Significant increase in OCFA content, mainly C17:1 | mdpi.com |

| Yarrowia lipolytica | Engineered strain | Fed-batch co-feeding with propionate | Production of C19:1 (cis-10-nonadecenoic acid) confirmed | researchgate.net |

Escherichia coli is another powerful host for producing fatty acids due to its well-understood genetics and metabolism. Similar to yeast, engineering E. coli for OCFA production requires establishing a source of propionyl-CoA. tandfonline.com This has been achieved by supplementing the culture medium with propionate and overexpressing a propionyl-CoA synthetase gene (prpE) from Salmonella enterica. frontiersin.orgnih.gov This strategy, combined with the expression of acyl-ACP thioesterases with specificities for medium-chain fatty acids, led to the production of C11, C13, and C15 fatty acids, reaching titers of up to 297 mg/L. nih.gov

To avoid reliance on external precursors, E. coli can also be engineered to produce propionyl-CoA endogenously from a single carbon source like glucose. frontiersin.orgpnas.org This involves redirecting metabolic flux through pathways such as the threonine biosynthesis pathway. frontiersin.org By engineering ketoacyl synthases to block the elongation of long-chain acyl-ACPs, production can be shifted toward medium-chain fatty acids. pnas.org While much of the research has focused on shorter OCFAs, these principles establish a foundational strategy for producing longer odd-chain varieties like nonadecenoic acid by selecting or engineering enzymes with the appropriate chain-length specificity. nih.govpnas.org

| Organism | Genetic Modification | Strategy | OCFAs Produced | Max Titer | Reference |

| Escherichia coli | Overexpression of prpE and thioesterase | Propionate feeding | C11:0, C13:0, C15:0 | 297 mg/L | nih.gov |

| Escherichia coli | Upregulation of threonine biosynthesis | Endogenous propionyl-CoA production | C15:0 (predominantly) | 0.246 g/L | frontiersin.org |

To move from laboratory-scale production to industrially relevant yields, cultivation strategies must be optimized in bioreactors. For OCFA production in Y. lipolytica, fed-batch fermentation has proven superior to simple batch cultures. researchgate.net A fed-batch strategy that co-feeds a primary carbon source (e.g., sucrose (B13894), glycerol) along with the propionate precursor can sustain cell growth and lipid accumulation over a longer period. This approach was shown to increase OCFA accumulation by 56% compared to batch cultures in 5-L bioreactors. researchgate.net

Further optimization involves using experimental designs to fine-tune the concentrations of all media components, including carbon sources, nitrogen sources, and precursors. mdpi.com In one study, the optimal conditions for producing cis-9-heptadecenoic acid in a 5-L bioreactor were determined to be 52.4 g/L sucrose, 26.9 g/L glycerol (B35011), and 10.4 g/L sodium acetate, among other components. mdpi.com Under these optimized conditions, a lipid concentration of 2.52 g/L was achieved after 96 hours. mdpi.com Such strategies, which carefully manage nutrient availability to separate the cell growth phase from the lipid accumulation phase, are crucial for maximizing the final titer of target fatty acids like cis-10-nonadecenoic acid. mdpi.com

| Organism | Cultivation Strategy | Reactor Scale | Key Improvement | Reference |

| Yarrowia lipolytica | Fed-batch co-feeding | 5-L Bioreactor | 56% increase in OCFA accumulation vs. batch culture | researchgate.net |

| Yarrowia lipolytica | Optimized media composition | 5-L Bioreactor | Achieved 2.52 g/L total lipids containing OCFAs | mdpi.com |

| Yarrowia lipolytica | Batch and fed-batch with sucrose feeding | 5-L Bioreactor | Reached 16 g/L dry biomass with >50% OCFAs in total lipids | mdpi.com |

Novel Bioprocesses for Sustainable Production

The industrial demand for specialty fatty acids, such as cis-10-nonadecenoic acid, has spurred research into sustainable and environmentally friendly production methods. Microbial fermentation has emerged as a promising alternative to conventional chemical synthesis and extraction from natural sources. nih.gov Oleaginous microorganisms, particularly yeasts, are at the forefront of this research due to their ability to accumulate high levels of lipids. mdpi.com

The oleaginous yeast Yarrowia lipolytica has been extensively studied as a microbial cell factory for the production of odd-chain fatty acids (OCFAs). d-nb.infonih.gov This is attributed to its well-characterized genome, established genetic engineering tools, and its capacity to utilize a variety of carbon sources. frontiersin.orgnih.gov Naturally, Y. lipolytica produces negligible amounts of OCFAs. d-nb.inforesearchgate.net Therefore, significant metabolic engineering efforts have been undertaken to enhance its production capabilities.

A key strategy for boosting OCFA synthesis is the provision of a suitable precursor, propionyl-CoA, which serves as the starter unit for the fatty acid synthesis of odd-numbered chains. researchgate.net Exogenous supplementation of propionate is a common approach to increase the intracellular pool of propionyl-CoA. nih.gov However, high concentrations of propionate can inhibit yeast growth. mdpi.comd-nb.info

To circumvent this, researchers have focused on engineering the metabolic pathways of Y. lipolytica. One successful approach involves deleting the PHD1 gene, which is involved in the catabolism of propionyl-CoA. d-nb.infonih.gov This "blocking" strategy prevents the degradation of the precursor, making more of it available for OCFA synthesis. frontiersin.org In one study, the deletion of the PHD1 gene in Y. lipolytica led to a significant increase in the proportion of OCFAs, reaching 46.82% of total lipids. d-nb.inforesearchgate.net

Fed-batch co-feeding strategies have also been optimized to maximize OCFA production. These strategies involve the controlled feeding of a primary carbon source, like glucose or glycerol, along with propionate. This approach helps to maintain a non-toxic concentration of propionate while sustaining cell growth and lipid accumulation. d-nb.inforesearchgate.net In an engineered "obese" strain of Y. lipolytica with the PHD1 deletion, a fed-batch co-feeding strategy resulted in an OCFA production of 0.75 g/L. d-nb.inforesearchgate.net

The choice of carbon source also plays a crucial role in the fatty acid profile. Studies have investigated the use of various substrates, including glucose, acetate, and glycerol, in combination with propionate. mdpi.combiorxiv.org The utilization of low-cost substrates like industrial or agricultural by-products, such as crude glycerol and sugar beet molasses, is also being explored to improve the economic feasibility of the process. mdpi.com A study using a genetically modified Y. lipolytica strain grown on sugar beet molasses and crude glycerol reported that OCFAs constituted 58% of the total fatty acids. mdpi.com

While much of the research has focused on shorter-chain OCFAs like heptadecanoic acid (C17:0) and pentadecanoic acid (C15:0), the production of nonadecanoic acids (C19) has also been reported. d-nb.infobiorxiv.org The specific isomer, cis-10-nonadecenoic acid, has been identified in the fatty acid profile of microorganisms, although often as a minor component. moleculardepot.comjst.go.jp For example, one study analyzing an engineered Y. lipolytica strain reported the production of cis-10-C19:1, among other OCFAs. mdpi.com

The table below summarizes key findings from various studies on the biotechnological production of odd-chain fatty acids, including those of 19 carbons in length.

| Microorganism | Genetic Modification / Strategy | Substrates | Key Odd-Chain Fatty Acids Produced | Titer / Percentage of OCFAs | Reference |

| Yarrowia lipolytica | Deletion of PHD1 gene | Propionate-containing medium | Heptadecenoic acid (C17:1), Pentadecanoic acid (C15:0), Heptadecanoic acid (C17:0), Nonadecanoic acid (C19:0) | 46.82% of total lipids | d-nb.inforesearchgate.net |

| Yarrowia lipolytica | "Obese" strain with PHD1 deletion and fed-batch co-feeding | Glucose and propionate | Heptadecenoic acid | 0.75 g/L total OCFAs | d-nb.inforesearchgate.net |

| Yarrowia lipolytica | Engineered for xylose utilization and lipid overproduction | Xylose | General lipids | Not specified for OCFAs | nih.gov |

| Yarrowia lipolytica | Overexpression of propionate-activating enzymes, co-expression of β-ketothiolase (bktB) | Glucose and propionate | General OCFAs | 1.87 g/L total OCFAs (62% of total lipids) | biorxiv.org |

| Yarrowia lipolytica | Genetically modified strain | Sugar beet molasses and crude glycerol | C17:0, C15:0, cis-10-C17:1, 10Me-C17:0, C19:0, cis-10-C19:1 | 58% of total fatty acids | mdpi.com |

| Cutaneotrichosporon oleaginosus | Wild-type screening | Propionic acid | General OCFAs | 0.94 g/L total OCFAs | nih.gov |

| Rhodotorula toruloides | Wild-type screening | Propionic acid | General OCFAs | 89% of total fatty acids | nih.gov |

These novel bioprocesses, centered on metabolic engineering and fermentation optimization, offer a sustainable pathway for the production of cis-10-nonadecenoic acid and other valuable odd-chain fatty acids. nih.govnih.gov Continued research in this area is expected to further improve titers and yields, making microbial production a commercially viable alternative.

Structural Modifications and Derivative Research of Cis 10 Nonadecenoic Acid

Synthesis and Characterization of Esters (e.g., methyl esters)

The most common and well-documented derivative of cis-10-nonadecenoic acid is its methyl ester, methyl cis-10-nonadecenoate. nih.govcaymanchem.combiomol.comlarodan.com This ester is frequently used as a standard in chromatographic applications for the quantification of cis-10-nonadecenoic acid. caymanchem.combiomol.comglpbio.com

Synthesis:

The synthesis of methyl cis-10-nonadecenoate is primarily achieved through two main routes:

Acid-Catalyzed Esterification: This direct method involves reacting cis-10-nonadecenoic acid with methanol (B129727) in the presence of an acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). One documented procedure involves refluxing the fatty acid with a 6N HCl-methanol solution at 70–80°C for 45 minutes, resulting in a near-quantitative yield of over 95%. To prevent the isomerization of the cis double bond, it is crucial to maintain mild temperatures and avoid prolonged heating.

Base-Catalyzed Transesterification: This method is preferred when the starting material is a triglyceride containing cis-10-nonadecenoic acid. A common protocol uses 2M potassium hydroxide (B78521) in methanol (KOH-MeOH) at room temperature for about an hour, yielding 85–90% of the methyl ester. This approach is not suitable for polar lipids, for which catalysts like boron trifluoride (BF₃) are recommended.

Characterization:

The identity and purity of methyl cis-10-nonadecenoate are confirmed using various analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for structural verification. The NIST database provides reference spectra, showing key fragments at m/z 310 (molecular ion), 265 (loss of the methoxycarbonyl group), and 83 (allylic cleavage). nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the protons of the double bond (δ 5.35 ppm), the methyl ester group (δ 3.65 ppm), and the protons adjacent to the carbonyl group (δ 2.30 ppm).

High-Resolution Gas Chromatography: This technique is used to determine the equivalent chain length values for fatty acid characterization. caymanchem.comglpbio.com

| Aspect | Details | References |

| Synthesis Method 1 | Acid-Catalyzed Esterification: cis-10-Nonadecenoic acid and methanol with HCl or H₂SO₄ catalyst. | |

| Conditions | 6N HCl in methanol, 70–80°C, 45 minutes. | |

| Yield | >95% | |

| Synthesis Method 2 | Base-Catalyzed Transesterification: Triglyceride source with 2M KOH in methanol. | |

| Conditions | Room temperature, 1 hour. | |

| Yield | 85–90% | |

| Characterization | GC-MS: Molecular Ion (m/z 310), Key Fragments (m/z 265, 83). | nist.gov |

| ¹H NMR (CDCl₃): δ 5.35 (CH=CH), δ 3.65 (OCH₃), δ 2.30 (CH₂COO). | ||

| Purity: Typically ≥98%. | caymanchem.combiomol.comlarodan.com |

Investigation of Oxidized Derivatives (e.g., hydroperoxides)

The oxidation of unsaturated fatty acids, including cis-10-nonadecenoic acid, leads to the formation of various derivatives, with hydroperoxides being of significant interest. The presence of a double bond makes the molecule susceptible to oxidation. mdpi.com

Research has focused on developing methods for the synthesis and detection of fatty acid hydroperoxides (FAOOH). One such study involved the use of cis-10-nonadecenoic acid as a starting material for the synthesis of its hydroperoxide derivative. mdpi.com The process typically involves photo-oxidation or enzymatic oxidation. For analytical purposes, these hydroperoxides can be further derivatized, for instance, with 2-methoxypropene (B42093), to enhance their stability and detectability in liquid chromatography-mass spectrometry (LC-MS) analysis. mdpi.com The oxidation of cis-10-nonadecenoic acid methyl ester can also yield epoxides or hydroxylated derivatives using oxidizing agents like hydrogen peroxide or peracids.

Structure-Activity Relationship Studies of cis-10-Nonadecenoic Acid Analogues

Understanding how the structure of a fatty acid influences its biological activity is a key area of research. For analogues of cis-10-nonadecenoic acid, this involves studying the impact of the double bond's position and stereochemistry, as well as the effect of the carbon chain length.

Impact of Double Bond Position and Stereochemistry on Biological Function

The position and stereochemistry (cis vs. trans) of the double bond in unsaturated fatty acids are critical determinants of their structure and biological function. oup.comnih.govbiorxiv.orgrsc.orgd-nb.info The cis configuration, as seen in cis-10-nonadecenoic acid, introduces a bend in the fatty acid chain, which affects how it packs in cell membranes and interacts with enzymes and receptors. mtoz-biolabs.com

Studies on various unsaturated fatty acids have shown that the biological effects can vary significantly with the location of the double bond. nih.govrsc.orgnih.gov For instance, the antimicrobial activity of long-chain unsaturated fatty acids is influenced by the number and position of double bonds. oup.com While specific studies extensively detailing the biological impact of shifting the double bond away from the C-10 position in nonadecenoic acid are not widely available, the general principles of fatty acid biochemistry suggest that such changes would alter its metabolic fate and biological signaling properties. nih.govbiorxiv.orgrsc.org The determination of the exact position of the double bond is crucial for understanding these effects and is often achieved through techniques like ozonolysis coupled with mass spectrometry or by derivatization followed by GC-MS analysis. nih.govrsc.orgresearchgate.net

Influence of Chain Length on Biological Function

The length of the carbon chain is another crucial factor that dictates the biological activity of fatty acids. oup.commdpi.comresearchgate.netnih.govjst.go.jp Generally, long-chain unsaturated fatty acids are recognized for their significant biological activities, including antimicrobial and anti-inflammatory effects. oup.commtoz-biolabs.com